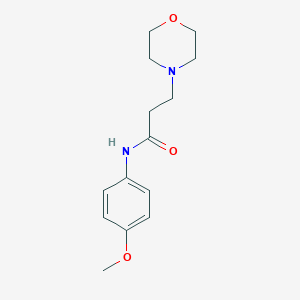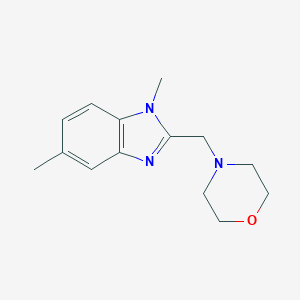
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide, also known as MMP or NS-105, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of neuronal activity and synaptic plasticity.
Mechanism of Action
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a heterotetramer composed of two GluN1 subunits and two GluN2 subunits. The binding of glutamate and glycine to the receptor results in the opening of the ion channel and the influx of calcium ions into the cell. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide inhibits this process by binding to the glycine site and preventing the binding of glycine to the receptor.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been shown to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has also been shown to have neuroprotective effects in ischemic brain injury and traumatic brain injury. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been shown to decrease the release of glutamate and the production of reactive oxygen species, which are involved in the pathophysiology of these disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in lab experiments is its selectivity for the NMDA receptor. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide does not bind to other receptors, which reduces the risk of off-target effects. However, the use of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. One direction is the development of more potent and selective NMDA receptor antagonists based on the structure of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. Another direction is the investigation of the potential therapeutic applications of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in other neurological disorders such as epilepsy and traumatic brain injury. The use of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in combination with other drugs such as cholinesterase inhibitors and dopamine agonists is also an area of future research. Finally, the development of new delivery methods for N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide such as nanoparticles and liposomes may improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide involves the reaction of 4-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-chloropropan-1-amine to yield N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. The purity of the synthesized compound is verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity has been implicated in the pathophysiology of these disorders. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide, as a selective antagonist of the NMDA receptor, has the potential to modulate NMDA receptor activity and improve cognitive function in these disorders.
properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-4-2-12(3-5-13)15-14(17)6-7-16-8-10-19-11-9-16/h2-5H,6-11H2,1H3,(H,15,17) |
InChI Key |
AADMTPLSULNELI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCOCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)